molecular formula C18H25NO4 B1465120 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1366600-42-1

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1465120
CAS No.: 1366600-42-1
M. Wt: 319.4 g/mol
InChI Key: JWLPJRRREUHHCY-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also features a 4-ethylphenyl group attached to the pyrrolidine ring, adding to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 4-ethylbenzene and an appropriate catalyst.

    Protection of the Amine Group: The amine group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the Boc-protected intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amine derivatives

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The 4-ethylphenyl group may contribute to the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs.

Properties

IUPAC Name

4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLPJRRREUHHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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